molecular formula C25H50O12 B11928172 Thp-peg10-OH CAS No. 42607-90-9

Thp-peg10-OH

Cat. No.: B11928172
CAS No.: 42607-90-9
M. Wt: 542.7 g/mol
InChI Key: KBKRADAZDQNCLS-UHFFFAOYSA-N
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Description

Thp-peg10-OH is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thp-peg10-OH is synthesized through a series of polyethylene glycol (PEG) chain extensions and functional group modifications. The process typically involves the reaction of tetrahydropyranyl-protected polyethylene glycol with ethylene oxide under controlled conditions to achieve the desired chain length and functionality .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as column chromatography and crystallization to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Thp-peg10-OH primarily undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups to form various derivatives. It can also participate in oxidation reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized polyethylene glycol derivatives, which can be further used in the synthesis of complex molecules like PROTACs .

Mechanism of Action

Thp-peg10-OH functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thp-peg10-OH is unique due to its specific structure, which provides optimal flexibility and stability for PROTAC synthesis. Its tetrahydropyranyl protection enhances its reactivity and compatibility with various chemical reactions, making it a preferred choice for researchers .

Properties

CAS No.

42607-90-9

Molecular Formula

C25H50O12

Molecular Weight

542.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C25H50O12/c26-4-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-37-25-3-1-2-5-36-25/h25-26H,1-24H2

InChI Key

KBKRADAZDQNCLS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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